molecular formula C12H10Br2S3 B428777 3,13-dibromo-4,12-dimethyl-5,8,11-trithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene

3,13-dibromo-4,12-dimethyl-5,8,11-trithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene

Cat. No.: B428777
M. Wt: 410.2g/mol
InChI Key: LMGUNJMDGSQNII-UHFFFAOYSA-N
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Description

3,13-dibromo-4,12-dimethyl-5,8,11-trithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene is a complex organic compound characterized by its unique structure, which includes multiple bromine and methyl groups attached to a dithieno-thiepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-dibromo-2,8-dimethyl-4,6-dihydrodithieno[2,3-c:3,2-e]thiepine typically involves the bromination of precursor compounds. One common method includes the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3,13-dibromo-4,12-dimethyl-5,8,11-trithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted derivatives, sulfoxides, sulfones, and debrominated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,13-dibromo-4,12-dimethyl-5,8,11-trithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,9-dibromo-2,8-dimethyl-4,6-dihydrodithieno[2,3-c:3,2-e]thiepine involves its interaction with various molecular targets, depending on the specific application. In organic electronics, it acts as a donor or acceptor molecule, facilitating charge transfer processes. The bromine atoms play a crucial role in modulating the electronic properties of the compound, influencing its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,13-dibromo-4,12-dimethyl-5,8,11-trithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene is unique due to its specific arrangement of bromine and methyl groups, which impart distinct electronic properties. This makes it particularly valuable in applications requiring precise control over electronic characteristics, such as in organic semiconductors and advanced materials .

Properties

Molecular Formula

C12H10Br2S3

Molecular Weight

410.2g/mol

IUPAC Name

3,13-dibromo-4,12-dimethyl-5,8,11-trithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene

InChI

InChI=1S/C12H10Br2S3/c1-5-11(13)9-7(16-5)3-15-4-8-10(9)12(14)6(2)17-8/h3-4H2,1-2H3

InChI Key

LMGUNJMDGSQNII-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(S1)CSCC3=C2C(=C(S3)C)Br)Br

Canonical SMILES

CC1=C(C2=C(S1)CSCC3=C2C(=C(S3)C)Br)Br

Origin of Product

United States

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